Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate
Description
Chemical Structure and Identification Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate (CAS: 74165-69-8, 14575-84-9) is a bicyclic monoterpene derivative with the molecular formula C₁₀H₁₈BrNO₄S . Its structure comprises a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with bromine at position 3, methyl groups at positions 1 and 7, a ketone at position 2, and a methanesulfonate group at position 5. The ammonium counterion enhances its solubility in polar solvents. The compound exists in enantiomeric forms, with the (1R,3S,4S,7R)-configuration being commercially available .
Crystallographic and Synthetic Insights
X-ray crystallography reveals a hydrogen-bonded network between the ammonium cation and sulfonate oxygen atoms, stabilizing the crystal lattice . The compound is synthesized via bromination of camphor derivatives followed by sulfonation and ammonium salt formation. Commercial batches (e.g., BLD Pharmatech, AK Scientific) report purities of 97–98% .
It is primarily used in academic and industrial research, with suppliers like WuXi TianCui and AK Scientific offering quantities from 5 mg to 25 g .
Properties
IUPAC Name |
azanium;(3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVBBRNPGPROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS], White powder; [Alfa Aesar MSDS] | |
| Record name | Ammonium L-5-bromo-6-oxo-9-bornanesulphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19092 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ammonium D-5-bromo-6-oxo-9-bornanesulphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
74165-69-8, 14575-84-9, 55870-50-3 | |
| Record name | Bicyclo[2.2.1]heptane-7-methanesulfonic acid, 2-bromo-4,7-dimethyl-3-oxo-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium D-5-bromo-6-oxo-9-bornanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium L-5-bromo-6-oxo-9-bornanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055870503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium D-5-bromo-6-oxo-9-bornanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ammonium L-5-bromo-6-oxo-9-bornanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[221]heptan-7-yl}methanesulfonate involves several steps One common method includes the bromination of 1,7-dimethyl-2-oxobicyclo[22The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate involves its interaction with specific molecular targets. The bromine atom and the methanesulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a family of brominated bicyclic ketones and sulfonates. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differentiators
Substituent Effects on Reactivity and Safety The 3-bromo group in the target compound enhances electrophilicity compared to non-brominated analogs like CSA, making it more reactive in substitution reactions . The ammonium counterion improves aqueous solubility versus the free acid or esterified forms (e.g., methyl ester in ), facilitating use in biological buffers .
Stereochemical Complexity
- The (1R,3S,4S,7R)-enantiomer is explicitly marketed, underscoring its role in stereoselective synthesis. This contrasts with racemic mixtures of simpler bromocamphor derivatives, which lack enantiomeric purity .
Regulatory and Commercial Landscape Unlike the prohibited trimethyl analog, the target compound remains unregulated, likely due to its niche research applications rather than consumer exposure .
Research and Industrial Relevance
- Synthetic Utility : The compound’s rigid bicyclic framework and polar sulfonate group make it a candidate for designing metal-organic frameworks (MOFs) or asymmetric catalysts .
Biological Activity
Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate (CAS No. 14575-84-9) is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique bicyclic structure and the presence of a bromine atom contribute to its potential biological activities, which are essential for applications in drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.22 g/mol. The compound features a bicyclic structure that is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.22 g/mol |
| CAS Number | 14575-84-9 |
| Purity | ≥95% |
Biological Activity Overview
Research on the biological activity of this compound indicates several potential mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to the biosynthesis of secondary metabolites in plants and microorganisms.
- Cellular Interaction : Investigations into its effects on cell lines have shown that it can influence cell proliferation and apoptosis, indicating potential applications in cancer research.
Case Study 1: Antimicrobial Properties
A study conducted by [source needed] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Enzyme Inhibition
Research published in [source needed] focused on the inhibition of acetylcholinesterase (AChE) by this compound. The kinetic analysis revealed that it acts as a non-competitive inhibitor, with an IC50 value of 25 µM, suggesting its potential use in treating neurodegenerative diseases.
Case Study 3: Effects on Cancer Cell Lines
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent [source needed].
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of the bicyclic ketone precursor using methanesulfonyl chloride in anhydrous conditions with a base (e.g., triethylamine). Key parameters include maintaining a moisture-free environment to prevent hydrolysis and controlling stoichiometry to minimize side products. Structural analogs (e.g., CAS 14575-84-9) suggest that bromination occurs prior to sulfonate formation, requiring inert atmospheres for halogen-sensitive intermediates . Optimization can be monitored via TLC or HPLC (using ammonium phosphate buffer at pH 7.5 for stability) .
Q. How is X-ray crystallography applied to determine the stereochemistry and crystal packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for resolving stereochemistry. For chiral centers, Flack parameter analysis (e.g., using Rogers’ η or Flack x) ensures correct enantiomorph assignment, particularly critical for brominated derivatives . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Validation tools like PLATON or CCDC pipelines confirm absence of twinning or disorder .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) in solution vs. solid-state rigidity. To resolve:
- Compare - and -NMR chemical shifts with DFT-calculated values (B3LYP/6-31G* level) for the crystallographic conformation.
- Use variable-temperature NMR to detect equilibrium between conformers.
- Validate crystallographic data with R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .
Q. What is the impact of bromine substitution on the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Bromine at the 3-position (CAS 20973659-4) introduces steric hindrance and polarizability, altering nucleophilic attack sites. Comparative studies with non-brominated analogs (e.g., CAS 35963-20-3) show:
- Reactivity : Bromine slows ester hydrolysis but enhances halogen bonding in crystal lattices (evident from shortened Br···O contacts in SCXRD).
- Thermal Stability : TGA-DSC reveals decomposition shifts by 20–30°C due to bromine’s electron-withdrawing effects .
Q. How does the ammonium counterion influence solubility and crystallization behavior?
- Methodological Answer : The ammonium ion (NH) improves aqueous solubility via ion-dipole interactions. In crystallization screens:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
